2-Isopropyl-3-pyrrolidinol hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-pyrrolidinol compounds, including 2-Isopropyl-3-pyrrolidinol hydrochloride, can be achieved through several synthetic routes. One common method involves the reductive cyclization of 4-amino-3-hydroxybutyronitriles using Raney nickel as a catalyst . This process involves the following steps:
- Conversion of 1,2,4-butanetriol to 1,4-dibromo-2-butanol with hydrogen bromide at 140°C.
- Condensation with a secondary amine to produce N-benzyl-3-pyrrolidinol.
- Debenzylation of N-benzyl-3-pyrrolidinol with hydrogen over palladium on carbon to yield 3-pyrrolidinol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-3-pyrrolidinol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium hydroxide and potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinol derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2-Isopropyl-3-pyrrolidinol hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Isopropyl-3-pyrrolidinol hydrochloride involves its interaction with specific molecular targets and pathways. As a pyrrolidine alkaloid, it may exert its effects through modulation of neurotransmitter systems, enzyme inhibition, or interaction with cellular receptors . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolone Derivatives: These compounds share a similar pyrrolidine ring structure and exhibit diverse biological activities.
Indole Derivatives: Indole compounds also possess a nitrogen-containing ring and have significant biological and pharmacological properties.
Uniqueness
2-Isopropyl-3-pyrrolidinol hydrochloride is unique due to its specific isopropyl substitution on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrolidine and indole derivatives.
Properties
IUPAC Name |
2-propan-2-ylpyrrolidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-5(2)7-6(9)3-4-8-7;/h5-9H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIYMBOUQXCIBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCN1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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